7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
7,8-Dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. Key structural attributes include:
- Methoxy substituents: At positions 7 and 8 of the quinoline ring, contributing electron-donating effects that may influence solubility and receptor interactions.
- 4-Methylphenyl groups: At positions 1 and 3 of the pyrazole ring, enhancing lipophilicity and steric bulk.
- Molecular formula: C₂₈H₂₅N₃O₂, with a molecular weight of 423.5 g/mol .
This compound is part of the pyrazolo[4,3-c]quinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects .
Properties
IUPAC Name |
7,8-dimethoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-5-9-18(10-6-16)25-21-15-27-22-14-24(31-4)23(30-3)13-20(22)26(21)29(28-25)19-11-7-17(2)8-12-19/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXATZNWCGFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide . This reaction forms an intermediate chalcone, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-c]quinoline Family
3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Substituents : Phenyl at position 1, 4-methylphenyl at position 3.
- Molecular weight : 335.41 g/mol.
- Key differences : Lacks methoxy groups and a second 4-methylphenyl group. Reduced steric bulk and lipophilivity compared to the target compound.
- Activity: Not explicitly tested, but structural simplicity may limit binding affinity compared to more substituted derivatives .
7-Chloro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Substituents : Chloro at position 7, two 4-methylphenyl groups.
- Molecular weight : 383.88 g/mol.
- Key differences : Chlorine (electron-withdrawing) replaces methoxy groups, altering electronic properties. This may reduce solubility but enhance electrophilic interactions.
- Activity: Not reported, but chloro substituents in related compounds correlate with improved anticancer activity .
8-Ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Substituents : Ethoxy at position 8, 3-fluorophenyl at position 1, 4-methylphenyl at position 3.
- Molecular weight : 421.45 g/mol.
- Key differences: Ethoxy (larger alkoxy) enhances lipophilicity and metabolic stability compared to methoxy.
- Activity: Not tested, but fluorinated analogues often exhibit enhanced pharmacokinetic profiles .
Functional Analogues with Varied Ring Systems
Pyrazolo[3,4-b]quinolines
- Structural difference : Pyrazole fused at [3,4-b] instead of [4,3-c], altering ring geometry.
- Example: 4-[(4-Ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline.
- Activity : Used as apoptosis inducers and antiviral agents (e.g., against HSV-2). The altered fusion position likely affects target selectivity compared to [4,3-c] derivatives .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i)
- Substituents: Amino at position 3, 4-hydroxyphenylamino at position 4.
- Activity: Potent anti-inflammatory effects (IC₅₀ in submicromolar range) via inhibition of NO production and iNOS/COX-2 expression .
- Key differences: Hydroxyphenyl and amino groups introduce hydrogen-bonding capacity, enhancing target engagement compared to the methoxy/methyl-substituted target compound.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
